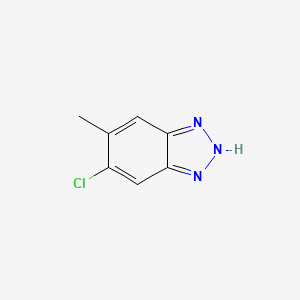

5-chloro-6-methyl-2H-benzotriazole

Übersicht

Beschreibung

5-chloro-6-methyl-2H-benzotriazole is a benzotriazole derivative. Benzotriazole derivatives are known to be used in the photostabilization of industrial materials and in cosmetics and personal care products . They can absorb harmful UV radiation .

Synthesis Analysis

The synthesis of benzotriazole derivatives involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Molecular Structure Analysis

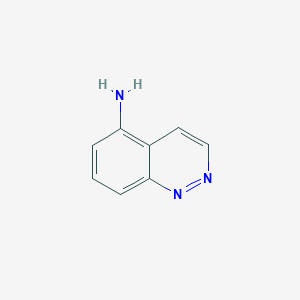

The molecular formula of 5-chloro-6-methyl-2H-benzotriazole is C7H6ClN3 . The average mass is 167.596 Da and the monoisotopic mass is 167.025024 Da .Chemical Reactions Analysis

Benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales . A variety of halogenated synthons have been advantageously replaced by benzotriazole surrogates, with benefits in terms of increased stability and reduced toxicity .Physical And Chemical Properties Analysis

The predicted boiling point of 5-chloro-6-methyl-2H-benzotriazole is 393.2±22.0 °C . The predicted density is 1.438±0.06 g/cm3 . The predicted acidity coefficient (pKa) is 7.65±0.40 .Wissenschaftliche Forschungsanwendungen

UV Absorption and Light Permeability

5-Chloro-6-methyl-2H-benzotriazole exhibits properties as an ultraviolet absorber. A study by Hu Xiao-bo (2006) synthesized a derivative compound from 4-hydroxybenzenepropanoic acid methyl ester and 2-nitro-4-chloroaniline, resulting in a product with significant UV-absorption and light permeating ability (Hu Xiao-bo, 2006).

Environmental Occurrence and Profiles

Research on benzotriazoles, including 5-chloro-6-methyl-2H-benzotriazole, has explored their widespread use as UV light filters and stabilizers in various products, from cosmetics to automotive components. These compounds have been reported in the environment and may possess estrogenic activity. Zi-Feng Zhang et al. (2011) conducted a study to determine the occurrence of such compounds in sediment and sewage sludge, revealing their widespread environmental presence (Zi-Feng Zhang et al., 2011).

Antifungal and Antibacterial Properties

A 2008 study by D. Shukla and S. D. Srivastava synthesized derivatives of benzotriazoles, including 5-chloro-6-methyl-2H-benzotriazole, and evaluated their antifungal and antibacterial activities. The synthesized products showed effectiveness against various fungal and bacterial strains, indicating potential applications in medical and agricultural fields (D. Shukla & S. D. Srivastava, 2008).

Degradation in Water Treatment

A 2011 study by Bin Yang et al. explored the oxidation of benzotriazoles by aqueous ferrate to determine reaction kinetics. The study indicated that compounds like 5-chloro-6-methyl-2H-benzotriazole react with Fe(VI), suggesting potential applications in water treatment processes (Bin Yang et al., 2011).

Human Exposure Analysis

Research conducted by Alexandros G. Asimakopoulos et al. (2013) examined the presence of benzotriazole derivatives, including 5-chloro-6-methyl-2H-benzotriazole, in human urine across several countries. This study provided insights into human exposure levels to these chemicals, indicating their widespread use and potential health impacts (Alexandros G. Asimakopoulos et al., 2013).

Biotransformation Insights

Sebastian Huntscha et al. (2014) studied the aerobic biological degradation mechanisms of benzotriazoles in activated sludge. They identified transformation products and suggested mechanisms for the biotransformation of compounds like 5-chloro-6-methyl-2H-benzotriazole, indicating their behavior in biological wastewater treatment systems (Sebastian Huntscha et al., 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-chloro-6-methyl-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEYPGIFRHXEJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNN=C2C=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423372 | |

| Record name | 5-chloro-6-methyl-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-6-methyl-2H-benzotriazole | |

CAS RN |

221343-71-1 | |

| Record name | 5-chloro-6-methyl-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.